3-Fluorophenylacetyl chloride
Overview
Description
3-Fluorophenylacetyl chloride: is an organic compound with the molecular formula C8H6ClFO. It is a derivative of phenylacetyl chloride, where a fluorine atom is substituted at the third position of the phenyl ring. This compound is commonly used in organic synthesis and serves as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluorophenylacetyl chloride can be synthesized through several methods. One common method involves the reaction of 3-fluorobenzoyl chloride with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation. Another method includes the direct chlorination of 3-fluorophenylacetic acid using thionyl chloride or oxalyl chloride.
Industrial Production Methods: In industrial settings, this compound is typically produced by the chlorination of 3-fluorophenylacetic acid with thionyl chloride under controlled conditions. This method is preferred due to its high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Fluorophenylacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-fluorophenylacetic acid.
Reduction: It can be reduced to 3-fluorophenylethanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic conditions.
Hydrolysis: Water or aqueous bases like sodium hydroxide are used.
Reduction: Lithium aluminum hydride or other strong reducing agents are employed.
Major Products Formed:
Substitution Reactions: Products include 3-fluorophenylacetamides, 3-fluorophenylacetates, and 3-fluorophenylthioacetates.
Hydrolysis: The major product is 3-fluorophenylacetic acid.
Reduction: The major product is 3-fluorophenylethanol.
Scientific Research Applications
Chemistry: 3-Fluorophenylacetyl chloride is widely used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, it is used to synthesize fluorinated analogs of biologically active molecules, which can help in studying the effects of fluorine substitution on biological activity .
Medicine: This compound is used in the synthesis of pharmaceutical intermediates, particularly in the development of drugs that require a fluorinated phenylacetyl moiety .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-fluorophenylacetyl chloride primarily involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. The presence of the fluorine atom at the third position of the phenyl ring can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Phenylacetyl chloride: Lacks the fluorine substitution, making it less reactive in certain nucleophilic substitution reactions.
2-Fluorophenylacetyl chloride: The fluorine atom is at the second position, which can lead to different reactivity and steric effects.
4-Fluorophenylacetyl chloride: The fluorine atom is at the fourth position, affecting the compound’s electronic properties differently.
Uniqueness: 3-Fluorophenylacetyl chloride is unique due to the specific positioning of the fluorine atom, which can enhance its reactivity and influence the properties of the derivatives formed from it. This makes it particularly useful in the synthesis of compounds where the fluorine atom’s electronic effects are desired .
Properties
IUPAC Name |
2-(3-fluorophenyl)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-8(11)5-6-2-1-3-7(10)4-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOMBKMLOHIBTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70508907 | |
Record name | (3-Fluorophenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
458-04-8 | |
Record name | (3-Fluorophenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70508907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 458-04-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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